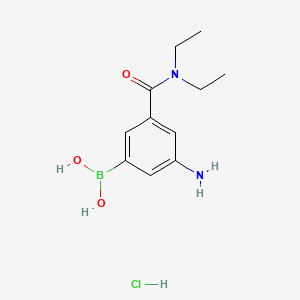

(3-アミノ-5-(ジエチルカルバモイル)フェニル)ボロン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.

Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of polymers and materials with specific binding affinities.

作用機序

Target of Action

Boronic acids, in general, are known to interact with cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .

Mode of Action

The compound interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent. Under high pH conditions, the boronic acid moiety can form a covalent complex with the cis-diol group. When the pH environment becomes acidic, the complex dissociates into the original boronic acid and the cis-diol .

Biochemical Pathways

Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They have also been used in the development of synthetic ‘boron-lectins’ .

Result of Action

Boronic acids have been used for the selective detection of sulfur-containing metabolites in in vitro models .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The interaction of the boronic acid moiety with cis-diol groups is pH-dependent . Other factors that could influence the compound’s action, efficacy, and stability include temperature, the presence of other chemicals in the environment, and the specific characteristics of the target molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 3-amino-5-(diethylcarbamoyl)phenylboronic acid with hydrochloric acid. The process may include steps such as hydroboration, where a B-H bond is added over an alkene or alkyne to form the corresponding boronic acid .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale hydroboration reactions followed by purification steps such as flash column chromatography. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and safety in industrial settings .

化学反応の分析

Types of Reactions: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to boronic esters or acids.

Reduction: Formation of boron-containing alcohols.

Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.

Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds .

類似化合物との比較

- (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

- 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid

- 3-Aminophenylboronic acid

Comparison: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride stands out due to its unique combination of an amino group and a diethylcarbamoyl group, which enhances its reactivity and binding affinity compared to similar compounds. This makes it particularly useful in applications requiring high specificity and selectivity .

生物活性

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in cellular signaling and enzyme inhibition. The presence of the diethylcarbamoyl group enhances its solubility and stability in biological systems.

Targeting Cellular Pathways

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride primarily interacts with cellular pathways involved in:

- Protein Interactions : The boronic acid moiety can reversibly bind to diol-containing molecules, influencing protein function and stability.

- Cellular Stress Responses : It has been shown to modulate endoplasmic reticulum (ER) stress pathways, which are critical in various diseases, including neurodegenerative disorders and cancer .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves:

- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, it was evaluated alongside standard antiandrogens like flutamide and bicalutamide, showing promising results in inhibiting prostate cancer cell growth .

- Mechanistic Studies : Research indicates that the compound may induce apoptosis through the activation of caspase pathways and modulation of apoptotic proteins, contributing to its effectiveness against cancer cells .

Neuroprotective Effects

The compound's ability to mitigate ER stress suggests potential neuroprotective properties. In models of neurodegeneration:

- Protection Against Neuronal Death : By inhibiting ER stress-induced apoptosis, (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride may protect neurons from damage associated with conditions like Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride indicates:

- Bioavailability : Due to its lipophilic nature, it is expected to have good bioavailability, allowing effective cellular uptake.

- Metabolism : Further studies are required to elucidate its metabolic pathway and half-life in biological systems.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

In a comparative study involving various boronic acid derivatives, (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride exhibited superior activity against LAPC-4 prostate cancer cells compared to traditional treatments. The study highlighted the structural importance of the diethylcarbamoyl group in enhancing biological activity.

特性

IUPAC Name |

[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULUJZFVUNTJKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674324 |

Source

|

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-02-3 |

Source

|

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。